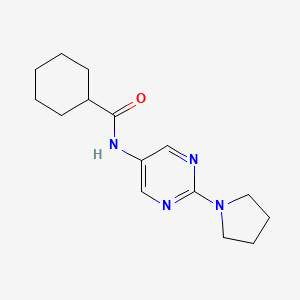
N-(2-(pirrolidin-1-il)pirimidin-5-il)ciclohexanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine rings are found in many biologically active compounds, making them significant in medicinal chemistry. This compound is particularly interesting due to its potential pharmacological activities, including its ability to interact with various biological targets.
Aplicaciones Científicas De Investigación
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide has several scientific research applications, including:
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
The exact mode of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds have been shown to interact with their targets, leading to changes such as the inhibition of certain enzymes .
Biochemical Pathways
The biochemical pathways affected by N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds have been reported to affect pathways related to the vanilloid receptor 1 and the insulin-like growth factor 1 receptor .
Result of Action
The molecular and cellular effects of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds have been reported to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . Another method includes the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step . These methods often require the use of organometallic catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
2-(pyrrolidin-1-yl)pyrimidine: Known for its pharmacological activities and interactions with various biological targets.
2-aminopyrimidine derivatives: Studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide is unique due to its specific structure, which allows it to interact with multiple biological targets and exhibit a range of pharmacological activities. Its ability to modulate different receptors and enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-14(12-6-2-1-3-7-12)18-13-10-16-15(17-11-13)19-8-4-5-9-19/h10-12H,1-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSOUFOWOSWPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













